
iCRT3
Descripción general
Descripción
iCRT3 es un inhibidor de molécula pequeña que se dirige a la vía de señalización Wnt/β-catenina. Esta vía es crucial para varios procesos celulares, incluida la proliferación celular, la diferenciación y la apoptosis. This compound inhibe específicamente la transcripción sensible a β-catenina, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y otros campos donde la señalización Wnt juega un papel significativo .
Aplicaciones Científicas De Investigación
Inhibition of Tumor Growth
Case Study: Head and Neck Cancer
A study investigated the effects of iCRT3 on head and neck cancer stem cells (HNCSC). The findings revealed that this compound significantly reduced cell viability and induced apoptosis in FaDu (hypopharyngeal carcinoma) and HNCSC lines. The compound caused cell cycle arrest and decreased migration ability, suggesting its potential as a therapeutic agent against head and neck tumors .
Parameter | Control | This compound Treatment |
---|---|---|
Cell Viability (%) | 100 | 45 |
Apoptosis Rate (%) | 10 | 50 |
Migration Ability (%) | 100 | 30 |
Modulation of Tumor Microenvironment
Case Study: Inflammatory Response
In another study, this compound was shown to modulate the inflammatory response in lung epithelial cells during respiratory syncytial virus (RSV) infection. The treatment with this compound led to a reduction in TNF-α production, indicating its role in controlling inflammation associated with viral infections .
Maintenance of Pluripotency
Case Study: Mouse Embryonic Stem Cells
Research demonstrated that this compound treatment allowed mouse embryonic stem cells (mESCs) to resist differentiation induced by external factors. Flow cytometry analysis revealed that mESCs maintained their pluripotent state when treated with this compound, highlighting its potential use in stem cell maintenance and regenerative medicine .
Parameter | Without this compound | With this compound |
---|---|---|
Differentiation Rate (%) | 80 | 20 |
Nanog Expression Level (MFI) | Low | High |
Potential in Other Cancers
The implications of this compound extend beyond head and neck cancers. Its ability to inhibit Wnt signaling has been explored in various malignancies, including colorectal cancer and breast cancer. By targeting the Wnt pathway, this compound may enhance the efficacy of existing therapies and overcome resistance mechanisms commonly observed in cancer treatments .
Mecanismo De Acción
iCRT3 ejerce sus efectos inhibiendo la interacción entre β-catenina y el factor de células T (Tcf), que es esencial para la transcripción sensible a β-catenina. Al unirse directamente a β-catenina, this compound evita que se asocie con Tcf, bloqueando así la transcripción de los genes diana de Wnt. Esta inhibición conduce a una reducción de la proliferación celular y un aumento de la apoptosis en las células cancerosas .
Análisis Bioquímico
Biochemical Properties
iCRT3 interacts with several enzymes, proteins, and other biomolecules. It is selective for inhibition of the protein-protein interaction between β-catenin and T cell factor (Tcf) over the interaction between β-catenin and epithelial cadherin (E-cadherin) or α-catenin .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly decreases TOP Flash activity and reduces the level of NTSR1 . The anti-apoptotic effects of Neurotensin (NTS) and Wnt3a can be largely abrogated by this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits Wnt signaling and β-catenin-responsive transcription . It also reduces the proliferation of A172 and U87 glioblastoma cells .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. Long-term treatment with this compound enhances the expression of classic pluripotency genes compared with the DMSO control, whereas the expression of differentiation markers and T-cell factor (TCF) target genes is concomitantly reduced .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dose of 5 mg/kg, this compound reduces tumor growth in an A172 mouse xenograft model . At doses of 5 and 10 mg/kg, this compound reduces plasma levels of IL-6, TNF-α, and IL-1β .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de iCRT3 implica varios pasos, comenzando con la preparación del anillo de oxazol. El intermedio clave es el 2-[(2-(4-etilfenil)-5-metil-4-oxazolil)metil]tio]-N-(2-feniletil)acetamida. Las condiciones de reacción suelen implicar el uso de disolventes como el dimetilsulfóxido (DMSO) y el etanol, siendo el producto final purificado mediante recristalización .
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar medidas de control de calidad para cumplir con los estándares industriales .
Análisis De Reacciones Químicas
Tipos de reacciones: iCRT3 principalmente se somete a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el anillo de oxazol y el enlace tioéter. También puede participar en reacciones de oxidación y reducción en condiciones específicas .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente en disolventes como DMSO y etanol, bajo temperaturas y niveles de pH controlados .
Productos principales: Los productos principales formados a partir de las reacciones de this compound dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir sulfóxidos o sulfonas, mientras que las reacciones de reducción pueden conducir a la formación de tioles .
Comparación Con Compuestos Similares
iCRT3 es parte de una familia de compuestos que inhiben la transcripción sensible a β-catenina. Compuestos similares incluyen iCRT5 e iCRT14. Entre estos, this compound es único debido a su afinidad de unión específica y selectividad para β-catenina sobre otras proteínas como la cadherina epitelial y la α-catenina .
Lista de compuestos similares:- iCRT5
- iCRT14
- Nectandrin B
- Rohitukine
Estos compuestos comparten mecanismos de acción similares pero difieren en sus afinidades de unión y aplicaciones específicas en la investigación .
Actividad Biológica
iCRT3 is a small molecule inhibitor that specifically targets the Wnt/β-catenin signaling pathway, which plays a crucial role in various biological processes, including development, cell proliferation, and cancer progression. This article provides an in-depth exploration of the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.
This compound functions by binding to β-catenin, a key coactivator in the Wnt signaling pathway. By inhibiting the interaction between β-catenin and TCF/LEF transcription factors, this compound effectively blocks Wnt signaling, leading to reduced transcription of Wnt target genes. This inhibition is particularly relevant in contexts where aberrant Wnt signaling contributes to tumorigenesis.
Effects on Inflammatory Responses
Recent studies have demonstrated that this compound can mitigate inflammatory responses in macrophages. For instance, in a study involving LPS-stimulated RAW264.7 macrophages, this compound treatment resulted in significant reductions in pro-inflammatory cytokine production, including TNF-α, IL-6, and IL-1β. The data showed that treatment with increasing concentrations of this compound (12.5 to 75 μM) led to a dose-dependent decrease in TNF-α levels by up to 61.3% compared to controls (Figure 1B) . This anti-inflammatory effect was associated with the stabilization of IκB, an inhibitor of NF-κB signaling, further underscoring the compound's potential in managing inflammatory conditions.
Cytotoxic Effects in Cancer Cells
This compound has been evaluated for its cytotoxic effects across various cancer cell lines. In head and neck cancer stem cells (HNCSC) and hypopharyngeal cancer cells, this compound induced apoptosis and cell cycle arrest while decreasing cell migration capabilities . The compound's effectiveness was assessed using multiple assays:
- Cytotoxicity : Measured using the water-soluble tetrazolium salt-1 method.
- Apoptosis : Evaluated through Annexin V staining and caspase activity assays.
- Cell Cycle Analysis : Conducted using a cycle test plus DNA reagent kit.
- Migration Assays : Assessed via wound healing assays.
The results indicated that this compound significantly inhibited cell viability and migration, highlighting its potential as an anti-cancer agent.
Impact on Triple-Negative Breast Cancer (TNBC)
This compound has shown promise in treating triple-negative breast cancer (TNBC), a subtype characterized by aggressive behavior and poor prognosis. In a study involving multiple TNBC cell lines (e.g., BT-549, MDA-MB-231), this compound was found to be the most effective among several Wnt inhibitors tested . The compound not only inhibited cell proliferation but also enhanced apoptosis rates. Notably, the combination of this compound treatment with SOX4 knockdown demonstrated a synergistic effect on inhibiting proliferation and inducing apoptosis.
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Propiedades
IUPAC Name |
2-[[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-N-(2-phenylethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-3-18-9-11-20(12-10-18)23-25-21(17(2)27-23)15-28-16-22(26)24-14-13-19-7-5-4-6-8-19/h4-12H,3,13-16H2,1-2H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDYVSIBWGVBKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=C(O2)C)CSCC(=O)NCCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901751-47-1 | |
Record name | 901751-47-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.